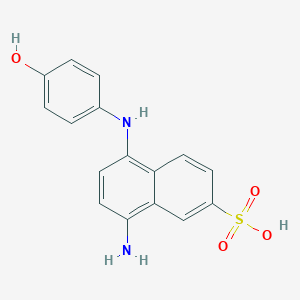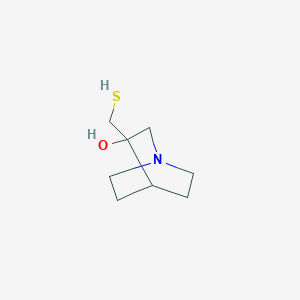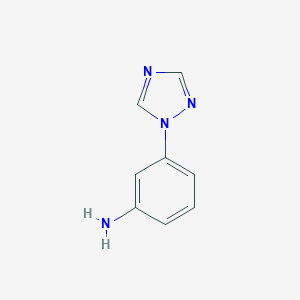
3-(1H-1,2,4-Triazol-1-yl)aniline
描述
3-(1H-1,2,4-Triazol-1-yl)aniline is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol It is characterized by the presence of a triazole ring attached to an aniline moiety
作用机制
Target of Action
It has been suggested that 1,2,4-triazole derivatives can interact with various targets, such as theEpidermal Growth Factor Receptor (EGFR) and aromatase enzyme . These targets play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
The mode of action of 3-(1H-1,2,4-Triazol-1-yl)aniline involves its interaction with its targets. The 1,2,4-triazole ring can form hydrogen bonds with different targets, leading to changes in the target’s function . This interaction can result in the inhibition of the target’s activity, thereby affecting the cellular processes controlled by the target.
Biochemical Pathways
Given its potential interaction with egfr and aromatase enzyme, it can be inferred that it may affect pathways related tocell growth and proliferation , as well as steroid biosynthesis .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can lead to an improvement in theirpharmacokinetic properties .
Result of Action
Given its potential interaction with egfr and aromatase enzyme, it can be inferred that it may have effects oncell growth and proliferation , as well as steroid biosynthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at a temperature of 2-8°C and protect it from light . These conditions can influence the compound’s stability and, consequently, its efficacy.
生化分析
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other types of non-covalent interactions .
Cellular Effects
Some triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-1-yl)aniline typically involves the reaction of 3-nitroaniline with hydrazine hydrate to form 3-hydrazinoaniline, which is then cyclized with formic acid to yield the desired triazole derivative . The reaction conditions generally include:
Step 1: Reduction of 3-nitroaniline to 3-hydrazinoaniline using hydrazine hydrate.
Step 2: Cyclization of 3-hydrazinoaniline with formic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(1H-1,2,4-Triazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
3-(1H-1,2,4-Triazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
3-(1H-1,2,3-Triazol-1-yl)aniline: Another triazole derivative with a different isomeric form.
4-(1H-1,2,4-Triazol-1-yl)aniline: A positional isomer with the triazole ring attached at a different position on the aniline ring.
Uniqueness
3-(1H-1,2,4-Triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications.
属性
IUPAC Name |
3-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJDIAWBVPZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634566 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176032-78-3 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
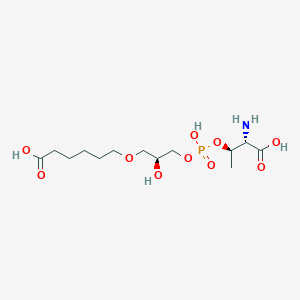
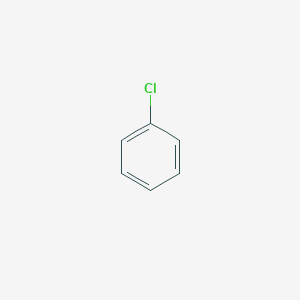
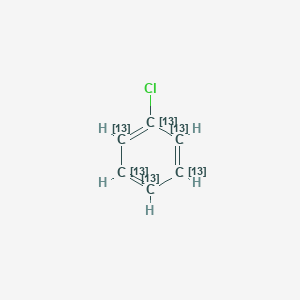

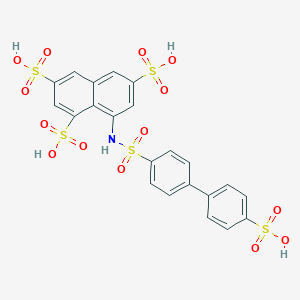

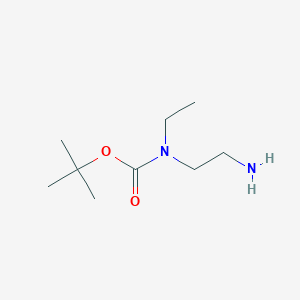

![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)

